6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone derivatives with bromine and fluorine sources under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and structure of the compound.
Scientific Research Applications
6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the interactions of benzofuran derivatives with biological systems.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3-dihydro-1-benzofuran-3-one: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
4-fluoro-2,3-dihydro-1-benzofuran-3-one: Lacks the bromine substituent, leading to different chemical properties.
2,3-dihydro-1-benzofuran-3-one: The parent compound without any halogen substituents, serving as a baseline for comparison.
Uniqueness
6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential biological activities. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1344899-71-3 |
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Molecular Formula |
C8H4BrFO2 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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